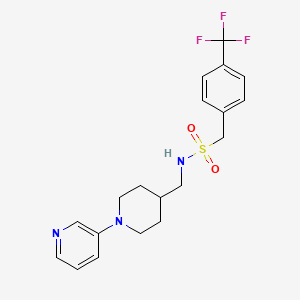
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22F3N3O2S and its molecular weight is 413.46. The purity is usually 95%.
BenchChem offers high-quality N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Structural Analysis Studies have demonstrated the potential of sulfonamide derivatives in molecular interaction and structural analysis. For example, sulfonamides have been used as terminators in cationic cyclisations, demonstrating their utility in organic synthesis for the efficient formation of polycyclic systems (Haskins & Knight, 2002)[https://consensus.app/papers/sulfonamides-terminators-cyclisations-haskins/b858383a7aa554ba9cc998994f6ddef9/?utm_source=chatgpt]. Furthermore, the structural study of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide highlighted their prospective as ligands for metal coordination, revealing insights into molecular and supramolecular structures (Jacobs et al., 2013)[https://consensus.app/papers/n2pyridin2ylethylderivatives-methane-jacobs/1ed6595b59b65c5cbee29b92ac0bb4a7/?utm_source=chatgpt].
Catalytic and Synthetic Applications Sulfonamide derivatives have also found applications in catalysis and synthesis. For instance, the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts, including derivatives of benzenesulfonamide and methanesulfonamide, showcased their efficacy in catalysis without the need for basic additives or halide abstractors (Ruff et al., 2016)[https://consensus.app/papers/basefree-transfer-hydrogenation-ketones-using-ruff/0808a3b1fbe8565cb494264a1ecc6f9f/?utm_source=chatgpt]. This demonstrates the versatility of sulfonamide derivatives in facilitating chemical transformations.
Analytical and Spectroscopic Applications In the analytical domain, nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, emphasized the role of sulfonamide derivatives in separating and analyzing pharmaceutical compounds, contributing to quality control and research in pharmaceutical chemistry (Ye et al., 2012)[https://consensus.app/papers/electrophoresis-imatinib-mesylate-related-substances-ye/dbb151ad9ae15db784d23d0f5d0794cb/?utm_source=chatgpt].
Pharmacological and Biochemical Research While excluding direct drug-related information, it's notable that sulfonamide derivatives have been investigated for their biochemical interactions and potential therapeutic applications, underlining the broad scope of scientific inquiry into these compounds. For example, the pharmacological characterization of AZD9668, a novel oral inhibitor of neutrophil elastase, not directly related to the query compound but relevant in the context of sulfonamide research, illustrates the exploration of sulfonamides in developing treatments for respiratory diseases (Stevens et al., 2011)[https://consensus.app/papers/azd9668-pharmacological-characterization-novel-oral-stevens/bb1b301be0fd5729b8c122dc20bb9ecb/?utm_source=chatgpt].
Propiedades
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2S/c20-19(21,22)17-5-3-16(4-6-17)14-28(26,27)24-12-15-7-10-25(11-8-15)18-2-1-9-23-13-18/h1-6,9,13,15,24H,7-8,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPIZMPXHWGPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B2455285.png)
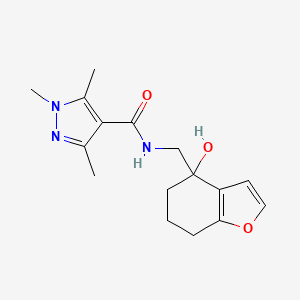
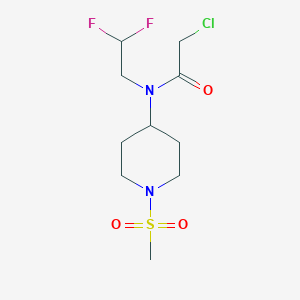
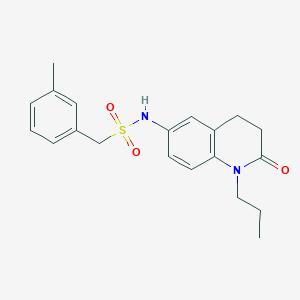
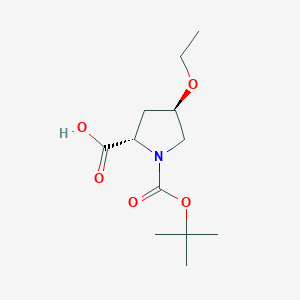
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/no-structure.png)

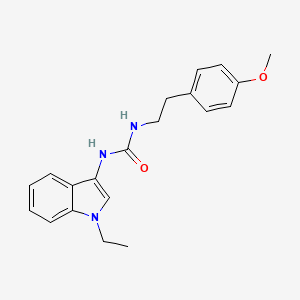
![Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455299.png)
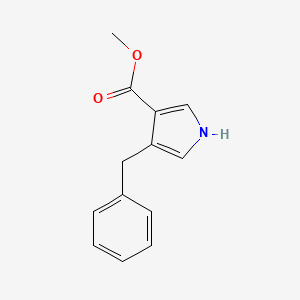
![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2455304.png)
![N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2455305.png)
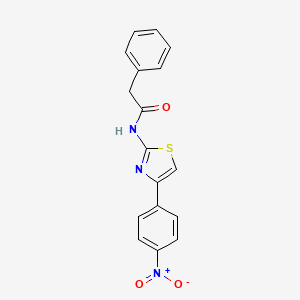
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2455308.png)